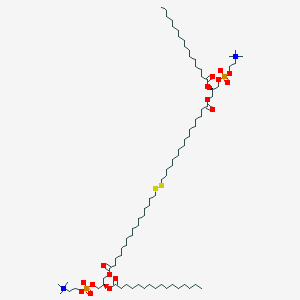
1-Ethyl-3,5-difluorobenzene
Vue d'ensemble
Description
1-Ethyl-3,5-difluorobenzene is an organic compound with the molecular formula C8H8F2. It is a derivative of benzene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and an ethyl group is attached at the 1 position. This compound is a colorless to almost colorless clear liquid with a molecular weight of 142.15 g/mol .
Méthodes De Préparation
1-Ethyl-3,5-difluorobenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common synthetic route involves the fluorination of ethylbenzene using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
In industrial settings, continuous-flow processes may be employed to enhance the efficiency and yield of the synthesis. These methods often involve the use of specialized reactors and optimized reaction conditions to achieve high purity and yield .
Analyse Des Réactions Chimiques
1-Ethyl-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms or the ethyl group can be replaced by other substituents.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the fluorine atoms to form the corresponding hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce carboxylic acids .
Applications De Recherche Scientifique
1-Ethyl-3,5-difluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Fluorinated aromatic compounds are often used in medicinal chemistry for the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-ethyl-3,5-difluorobenzene is primarily related to its chemical reactivity. The presence of fluorine atoms on the benzene ring influences the electron density and reactivity of the compound. Fluorine atoms are highly electronegative, which can affect the compound’s interactions with other molecules and its overall stability .
In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity. The specific molecular targets and pathways involved depend on the structure and properties of the compound .
Comparaison Avec Des Composés Similaires
1-Ethyl-3,5-difluorobenzene can be compared with other fluorinated benzene derivatives, such as:
1-Ethyl-2,4-difluorobenzene: Similar in structure but with fluorine atoms at different positions, which can lead to different reactivity and properties.
1-Ethyl-4-fluorobenzene: Contains only one fluorine atom, resulting in different chemical behavior and applications.
1,3-Difluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
1-ethyl-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFINYKRPUJCMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605855 | |
| Record name | 1-Ethyl-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117358-52-8 | |
| Record name | 1-Ethyl-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-3,5-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)












